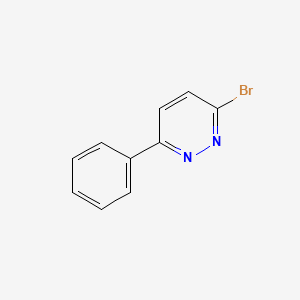

3-Bromo-6-phenylpyridazine

CAS No.: 14959-34-3

Cat. No.: VC7949172

Molecular Formula: C10H7BrN2

Molecular Weight: 235.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14959-34-3 |

|---|---|

| Molecular Formula | C10H7BrN2 |

| Molecular Weight | 235.08 g/mol |

| IUPAC Name | 3-bromo-6-phenylpyridazine |

| Standard InChI | InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | BOZFKAFYPNJUKU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Bromo-6-phenylpyridazine belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The bromine atom at position 3 and the phenyl group at position 6 introduce steric and electronic effects that influence reactivity. The IUPAC name is 3-bromo-6-phenylpyridazine, and its canonical SMILES string is BrC1=NN=C(C=C1)C2=CC=CC=C2, reflecting the substitution pattern .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.08 g/mol |

| Exact Mass | 233.979 g/mol |

| Topological Polar Surface Area (TPSA) | 25.78 Ų |

| LogP (Partition Coefficient) | 2.91 |

| HS Code | 2933990090 |

Spectral Characterization

While direct spectral data for 3-bromo-6-phenylpyridazine is limited in public databases, analogous pyridazine derivatives provide insights. For example:

-

IR Spectroscopy: Expected C-Br stretching vibrations near 550–600 cm⁻¹ and aromatic C=C/C=N stretches between 1500–1600 cm⁻¹ .

-

NMR Spectroscopy:

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-bromo-6-phenylpyridazine typically involves bromination of 6-phenylpyridazine. While detailed protocols are proprietary, general methodologies include:

Direct Bromination

6-Phenylpyridazine reacts with bromine () or -bromosuccinimide (NBS) in chlorinated solvents (e.g., chloroform) under reflux. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the existing phenyl group .

Halogen Exchange

3-Chloro-6-phenylpyridazine undergoes halogen exchange using hydrobromic acid (HBr) in the presence of a copper catalyst at elevated temperatures .

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to optimize bromination efficiency and safety. Key parameters include:

-

Temperature: 80–120°C to minimize side reactions.

-

Catalysts: Lewis acids (e.g., ) enhance regioselectivity.

-

Purity Control: Recrystallization from ethanol or acetonitrile yields >98% purity .

Physicochemical Properties and Stability

Thermal Stability

3-Bromo-6-phenylpyridazine exhibits moderate thermal stability, decomposing above 250°C. Differential scanning calorimetry (DSC) studies of similar pyridazines show exothermic decomposition peaks near 300°C .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| Dichloromethane | 45.2 |

| DMSO | 28.7 |

The low aqueous solubility necessitates the use of organic solvents in synthetic applications .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to nucleophilic displacement. Common reactions include:

-

Amination: Reaction with ammonia or amines yields 3-amino-6-phenylpyridazine derivatives, which are precursors to bioactive molecules .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups at position 3 .

Electrophilic Aromatic Substitution

The electron-deficient pyridazine ring undergoes nitration or sulfonation at position 4, adjacent to the nitrogen atoms. For example, nitration with produces 3-bromo-4-nitro-6-phenylpyridazine .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

3-Bromo-6-phenylpyridazine derivatives demonstrate bioactivity in preclinical studies:

-

JNK1 Inhibitors: Analogous 3,6-disubstituted pyridazines exhibit IC₅₀ values <100 nM against c-Jun N-terminal kinase 1 (JNK1), a target in inflammatory diseases .

-

Anticancer Agents: Copper(II) complexes of pyridazine derivatives show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

Agrochemical Intermediates

The compound’s halogen and aryl groups make it a precursor to herbicides and fungicides. For example, coupling with thioureas yields thiazole derivatives with antifungal activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume